
Benztropine
Descripción
Historical Perspectives on Benztropine's Therapeutic Development
This compound was approved for medical use in the United States in 1954. wikipedia.org Its development marked a significant step in providing symptomatic relief for parkinsonism, a condition characterized by a deficiency in the neurotransmitter dopamine. patsnap.com The initial therapeutic strategy was to counteract the relative excess of another neurotransmitter, acetylcholine, thereby restoring a more balanced state in the brain. patsnap.comualberta.ca
The synthesis of this compound involves the reaction of diphenyldiazomethane with tropine. nih.gov This process creates a molecule, 3-endo-(Diphenylmethoxy)-8-methyl-8-azabicyclo[3.2.1]octane, that effectively blocks muscarinic acetylcholine receptors. wikipedia.orgnih.gov Over the decades, research has also revealed its ability to inhibit the reuptake of dopamine, adding another layer to its pharmacological profile. wikipedia.orgdrugbank.com
Current Academic Frameworks for this compound Investigation
Modern research into this compound is multifaceted, exploring its mechanisms of action and potential new applications. Current investigations are largely centered on its dual role as a muscarinic receptor antagonist and a dopamine reuptake inhibitor. patsnap.comdrugbank.com
Key Research Areas:
Dopamine Transporter (DAT) Interaction: Studies are actively exploring the nuances of how this compound and its analogs bind to and inhibit the dopamine transporter. acs.orgresearchgate.netresearchgate.net This line of inquiry is crucial for understanding its efficacy and for the development of novel compounds with improved specificity.
Muscarinic Receptor Subtype Selectivity: Research is ongoing to determine this compound's affinity for different muscarinic receptor subtypes (M1, M3, etc.). wikipedia.orgresearchgate.net This is important because different subtypes are associated with various physiological effects.
Remyelination in Neurological Disorders: A significant and more recent area of investigation is this compound's potential to promote the maturation of oligodendrocytes, the cells responsible for producing myelin. researchgate.netmsdiscovery.org This has opened up avenues for its potential use in demyelinating diseases like multiple sclerosis. msdiscovery.org In preclinical models, this compound has been shown to enhance remyelination and improve functional recovery. msdiscovery.org
Scope and Significance of this compound Research
The significance of this compound research extends beyond its immediate clinical applications. It serves as a valuable tool for understanding the complex interplay of neurotransmitter systems in the brain.
A Tool for Studying Neurotransmitter Systems: By observing the effects of this compound, researchers can gain insights into the roles of acetylcholine and dopamine in motor control and other neurological functions. researchgate.net
Drug Repurposing and Development: The discovery of its effects on remyelination highlights the potential for drug repurposing, where existing drugs are found to have new therapeutic uses. researchgate.nettheinsightpartners.com Furthermore, the synthesis of this compound analogs is an active area of research, aiming to create compounds with enhanced efficacy and reduced side effects. acs.orgnih.gov
Investigating Extrapyramidal Symptoms: this compound is frequently used to study and manage extrapyramidal symptoms induced by antipsychotic medications. drugs.cominpharmd.com This research helps in understanding the underlying mechanisms of these movement disorders and in developing better management strategies.
Interactive Data Table: this compound Research Focus
Research Area | Key Findings | Significance |
---|---|---|
Dopamine Transporter Interaction | This compound and its analogs are potent inhibitors of dopamine uptake. acs.orgresearchgate.net | Potential for developing treatments for conditions related to dopamine dysregulation. researchgate.net |
Muscarinic Receptor Antagonism | Blocks muscarinic acetylcholine receptors, helping to rebalance neurotransmitter activity. nih.govontosight.ai | Primary mechanism for its use in parkinsonism and drug-induced movement disorders. nih.govpatsnap.com |
| Remyelination | Promotes the differentiation of oligodendrocyte precursor cells into myelinating oligodendrocytes. researchgate.netmsdiscovery.org | Potential new therapeutic avenue for demyelinating diseases such as multiple sclerosis. msdiscovery.org |
Propiedades
IUPAC Name |
(1R,5S)-3-benzhydryloxy-8-methyl-8-azabicyclo[3.2.1]octane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO/c1-22-18-12-13-19(22)15-20(14-18)23-21(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-11,18-21H,12-15H2,1H3/t18-,19+,20? | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIJXKZJWITVLHI-YOFSQIOKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1CC(C2)OC(C3=CC=CC=C3)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@@H]2CC[C@H]1CC(C2)OC(C3=CC=CC=C3)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9022659 | |
Record name | Benztropine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9022659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86-13-5 | |
Record name | Benzatropine [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000086135 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzatropine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00245 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Benztropine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9022659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BENZTROPINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1NHL2J4X8K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | BENZTROPINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3014 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
135ºC | |
Record name | Benzatropine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00245 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanistic Elucidation of Benztropine's Pharmacological Actions
Cholinergic System Modulation
Benztropine's primary mechanism of action involves its role as a muscarinic receptor antagonist, which means it blocks the effects of acetylcholine, a key neurotransmitter. nih.govpatsnap.commedicinenet.com This action is particularly significant in the basal ganglia, a region of the brain crucial for motor control. wikipedia.org By competitively inhibiting acetylcholine at muscarinic receptors within the CNS, this compound helps to correct the imbalance between acetylcholine and dopamine, which is a hallmark of certain neurological conditions. patsnap.comdrugbank.commedscape.com
Research on Muscarinic Acetylcholine Receptor Antagonism
This compound's anticholinergic properties have been a subject of extensive research. It is a non-selective muscarinic receptor antagonist, meaning it interacts with multiple muscarinic receptor subtypes. nih.gov There are five subtypes of muscarinic receptors (M1-M5), each with distinct localizations and functions throughout the central and peripheral nervous systems. researchgate.netfrontiersin.org
This compound demonstrates a high affinity for the M1 muscarinic acetylcholine receptor. drugbank.comprobes-drugs.org Studies have shown that this compound acts as a selective antagonist for M1 receptors. wikipedia.orgdergipark.org.tr The M1 receptors are predominantly found in the cerebral cortex and striatum, areas of the brain involved in cognition and motor control. nih.govnih.gov The antagonism of M1 receptors by this compound is believed to be a key factor in its therapeutic effects. nih.gov Research comparing various muscarinic antagonists found that this compound, along with others like trihexyphenidyl and biperiden, showed some selectivity for the M1 binding assay. nih.gov
In addition to its effects on M1 receptors, this compound also engages with M3 muscarinic receptors. wikipedia.orgnih.gov Research indicates that this compound acts as an antagonist at M3 receptors. M3 receptors are involved in smooth muscle contraction and various glandular secretions. In a mouse model of multiple sclerosis, this compound was found to induce the differentiation of oligodendrocytes and enhance re-myelination through its action on both M1 and M3 muscarinic receptors. nih.govoncotarget.commedchemexpress.com
The anticholinergic action of this compound is particularly prominent in the striatum, a key component of the basal ganglia. drugbank.comprobes-drugs.org By blocking muscarinic receptors in this region, this compound helps to rebalance the cholinergic and dopaminergic systems. drugbank.commedscape.com This regional specificity is crucial for its clinical efficacy in managing movement disorders.
Exploration of M3 Receptor Engagement
Neurochemical Impact on Acetylcholine Transmission Balance
In conditions where dopaminergic activity is diminished, there is a relative overactivity of the cholinergic system. patsnap.com this compound redresses this imbalance by blocking central cholinergic receptors, thereby decreasing the excessive cholinergic transmission. patsnap.commedscape.com This restoration of the delicate balance between dopamine and acetylcholine is fundamental to its therapeutic action. patsnap.comhres.ca
Dopaminergic System Interaction
Beyond its anticholinergic effects, this compound also significantly interacts with the dopaminergic system. patsnap.com It functions as a dopamine reuptake inhibitor (DRI), which means it blocks the dopamine transporter (DAT). selleckchem.comscbt.comwikipedia.org This action prevents the reabsorption of dopamine from the synaptic cleft back into the presynaptic neuron, leading to an increase in the extracellular concentration of dopamine and enhanced dopaminergic neurotransmission. patsnap.comdrugbank.comwikipedia.org
This dual mechanism of action, combining cholinergic blockade and dopamine reuptake inhibition, distinguishes this compound from other antiparkinsonian agents. nih.gov The inhibition of dopamine reuptake by this compound results in a dose-dependent increase of dopamine in the nerve terminals of the dopaminergic system. drugbank.comnih.gov Studies have demonstrated that this compound and its analogs are atypical dopamine reuptake inhibitors. wikipedia.org While they have a high affinity for the DAT, their behavioral effects can differ from those of other DRIs like cocaine. nih.govnih.gov
Interactive Data Table: this compound's Receptor Binding and Functional Activity
Target | Action | Affinity (IC50/Ki) | Research Finding |
Muscarinic Acetylcholine Receptor M1 | Antagonist | Ki: 0.590 nM ucsd.edu | High affinity and selectivity. drugbank.comnih.gov |
Muscarinic Acetylcholine Receptor M3 | Antagonist | - | Induces oligodendrocyte differentiation. nih.gov |
Dopamine Transporter (DAT) | Inhibitor | IC50: 118 nM selleckchem.com | Atypical dopamine reuptake inhibitor. wikipedia.org |
Analysis of Dopamine Reuptake Inhibition via the Dopamine Transporter (DAT/SLC6A3)
This compound acts as a potent inhibitor of the dopamine transporter (DAT), also known as solute carrier family 6 member 3 (SLC6A3). mdpi.com The dopamine transporter is a key protein responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron. wikipedia.org By blocking the action of DAT, this compound increases the extracellular concentration of dopamine, thereby enhancing dopaminergic neurotransmission. wikipedia.orgdrugbank.com This inhibition of dopamine reuptake is a primary mechanism contributing to its therapeutic effects. drugbank.compatsnap.com
Research has shown that this compound and its analogues bind to the DAT with moderate to high affinity. nih.govnih.gov This binding action directly interferes with the transporter's ability to shuttle dopamine across the neuronal membrane. scbt.com The resulting increase in synaptic dopamine levels is dose-dependent. drugbank.com
Influence on Presynaptic Dopamine Availability
By inhibiting the dopamine transporter, this compound directly increases the availability of dopamine in the presynaptic terminal. drugbank.comprobes-drugs.org This action prolongs the presence of dopamine in the synaptic cleft, allowing for increased stimulation of postsynaptic dopamine receptors. wikipedia.org This modulation of presynaptic dopamine levels is a crucial aspect of its mechanism of action, contributing to the restoration of dopaminergic tone in conditions where it is diminished. patsnap.com The inhibition of presynaptic dopamine reuptake is a well-established effect of this compound. drugbank.com
Histaminergic System Engagement
In addition to its effects on the dopaminergic system, this compound also interacts with the histaminergic system.
Research on Histamine H1 Receptor Antagonism
This compound is a potent antagonist of the histamine H1 receptor. chemsrc.comnih.govwikipedia.org Its antihistaminic activity is comparable to that of pyrilamine. drugbank.commedsafe.govt.nz This action is attributed to the benzohydryl portion of the this compound molecule, which is structurally similar to diphenhydramine, a known antihistamine. patsnap.commedsafe.govt.nz
Integrative Receptor Pharmacology and Neurotransmitter Systems Interplay
The pharmacological actions of this compound are a result of its combined effects on multiple neurotransmitter systems, primarily the dopaminergic, cholinergic, and histaminergic systems. mdpi.com this compound is also a centrally acting antimuscarinic agent, blocking muscarinic acetylcholine receptors, particularly the M1 and M3 subtypes. wikipedia.orglitfl.com
The structural features of this compound analogues influence their binding affinity and selectivity for both the dopamine transporter and the histamine H1 receptor. nih.gov For instance, smaller substituents on the aromatic rings of the diphenyl methoxy group are generally well-tolerated for binding to both DAT and the H1 receptor. nih.govnih.gov However, for H1 receptor binding, substitution on only one of the aromatic rings is preferred. nih.govnih.gov Conversely, substituents at the 2- and N-positions of the tropane ring are favored for DAT binding but may interfere with binding to the histamine H1 receptor. nih.gov There appears to be no direct correlation between the activity of this compound analogues at the DAT and the histamine H1 receptor, indicating different structural requirements for binding to each site. nih.gov
Table of Receptor Binding Affinities (Ki) for this compound and its Analogues
Compound | DAT Ki (nM) | Histamine H1 Receptor Ki (nM) |
This compound Analogue 1 | 8.5 | 16 |
This compound Analogue 2 | 6370 | 37600 |
Data sourced from comparative studies on this compound analogues. nih.govnih.govchemsrc.com
Preclinical Investigations and Translational Research Models of Benztropine
In Vitro Experimental Methodologies
Cell-Based Assays for Receptor Binding and Ligand Uptake
The preclinical evaluation of benztropine has extensively utilized cell-based assays to elucidate its mechanisms of action, particularly its interaction with various receptors and transporters. These in vitro systems are fundamental in characterizing the compound's pharmacological profile.
This compound is recognized as a centrally acting anticholinergic and antihistamine agent. wikipedia.org Its primary anticholinergic activity stems from its function as a selective antagonist for the M1 and M3 muscarinic acetylcholine receptors. wikipedia.orgnih.gov This antagonism of acetylcholine activity is a key factor in correcting the dopamine and acetylcholine imbalance observed in parkinsonism. drugbank.com
In addition to its anticholinergic properties, this compound is a potent inhibitor of the dopamine transporter (DAT), also known as solute carrier family 6 member 3 (SLC6A3). drugbank.commdpi.com By blocking DAT, this compound inhibits the reuptake of dopamine, thereby increasing its availability in the synapse. drugbank.commdpi.com This action contributes significantly to its therapeutic effects in movement disorders. While its affinity for DAT is high, this compound also demonstrates binding to the norepinephrine transporter (NET) and histamine receptors. mdpi.com
Radioligand binding assays are a common technique used to quantify the affinity of this compound for these targets. These assays involve incubating cell membranes or tissue homogenates expressing the receptor of interest with a radiolabeled ligand and varying concentrations of the unlabeled compound (e.g., this compound). nih.govresearchgate.net By measuring the displacement of the radioligand, researchers can determine the binding affinity (Ki) or the concentration required to inhibit 50% of binding (IC50). For instance, studies have used ligands like [3H]pirenzepine for M1 muscarinic receptors, [3H]WIN 35,428 for DAT, and [3H]nisoxetine for NET to characterize this compound's binding profile. nih.gov
Target Receptor/Transporter | Assay Type | Key Finding |
Muscarinic Acetylcholine Receptors (M1, M3) | Radioligand Binding Assays | This compound acts as a selective antagonist. wikipedia.orgnih.gov |
Dopamine Transporter (DAT/SLC6A3) | Radioligand Binding & Uptake Assays | Potent inhibitor of dopamine reuptake. drugbank.commdpi.com |
Norepinephrine Transporter (NET) | Radioligand Binding Assays | Demonstrates binding affinity. mdpi.com |
Histamine Receptors | Functional Assays | Possesses antihistaminic activity. wikipedia.org |
Application of High-Throughput Screening Techniques
High-throughput screening (HTS) has been instrumental in identifying novel therapeutic applications for this compound beyond its use in Parkinson's disease. These large-scale screening campaigns involve testing vast libraries of compounds to identify molecules that modulate a specific biological pathway or cellular phenotype.
A notable application of HTS led to the discovery of this compound as a potent agent for promoting oligodendrocyte differentiation. wikipedia.orgmsdiscovery.org In one such screen, researchers used an image-based assay with primary rat optic-nerve-derived oligodendrocyte precursor cells (OPCs). nih.govmsdiscovery.org The screen measured the expression of myelin basic protein (MBP), a key marker of mature, myelinating oligodendrocytes. msdiscovery.org Out of nearly 100,000 small molecules tested, this compound emerged as one of the most effective compounds at inducing OPC differentiation. msdiscovery.org
Similarly, HTS has been employed to uncover the anti-cancer potential of this compound. A 3D tumoroid-based screening system was developed to more accurately mimic the in vivo tumor environment compared to traditional 2D cell cultures. mdpi.comokayama-u.ac.jpnih.gov This system utilized a fluorescence reporter driven by the matrix metalloproteinase 9 (MMP9) promoter to evaluate both tumoroid formation and progression. mdpi.comnih.gov this compound was identified as the most effective compound among a library of pharmacologically active molecules, significantly inhibiting tumoroid formation, cancer cell survival, and MMP9 promoter activity. mdpi.comnih.gov Another cell-based phenotypic screening of over 2,500 FDA-approved drugs identified this compound mesylate as a potent inhibitor of breast cancer stem cell sphere formation and self-renewal. oncotarget.com
Screening Application | Screening Method | Key Outcome |
Remyelination | Image-based HTS on rat OPCs | Identified this compound as a potent inducer of oligodendrocyte differentiation. nih.govmsdiscovery.org |
Anti-Cancer (Colon) | 3D tumoroid-based multiplex phenotypic screen | Discovered this compound's ability to inhibit tumoroid growth and survival. mdpi.comnih.gov |
Anti-Cancer (Breast) | Cell-based phenotypic screen on breast cancer stem cells | Identified this compound as an inhibitor of sphere formation and self-renewal. oncotarget.com |
Studies on Oligodendrocyte Differentiation and Remyelination Promotion
Following its identification in HTS, this compound has been the subject of numerous studies investigating its role in promoting the differentiation of oligodendrocyte precursor cells (OPCs) and subsequent remyelination. OPCs are progenitor cells in the central nervous system (CNS) that, upon differentiation, become mature oligodendrocytes capable of forming the myelin sheath around axons. nih.gov
In vitro studies have consistently demonstrated that this compound induces the robust differentiation of both rat and mouse OPCs. researchgate.netmdpi.com This effect is believed to be mediated primarily through the antagonism of M1 and/or M3 muscarinic receptors on the surface of OPCs. nih.govacs.org The promotion of OPC differentiation by this compound leads to an increase in the number of mature oligodendrocytes. researchgate.net Research has also linked the pro-myelinating effects of this compound to the cholesterol biosynthesis pathway, a critical process for myelin formation. acs.org
These findings from cell culture experiments have been validated in animal models of demyelination, confirming that this compound's mechanism of action involves the direct enhancement of remyelination rather than solely immune suppression. nih.gov
Cancer Cell Line and Three-Dimensional Tumoroid Models
The investigation of this compound's anticancer properties has significantly benefited from the use of advanced in vitro models, including various cancer cell lines and three-dimensional (3D) tumoroids. These models provide a more physiologically relevant system for drug screening and mechanistic studies compared to conventional 2D monolayer cultures. mdpi.comokayama-u.ac.jp
In studies using a 3D tumoroid model of human colon cancer (HCT116 cell line), this compound was shown to significantly inhibit the growth of tumoroids and exert cytotoxic effects. mdpi.comresearchgate.net It also suppressed the promoter activity of matrix metalloproteinase 9 (MMP9), an enzyme linked to tumor invasion and metastasis. mdpi.com Further investigation in tumoroids revealed that this compound reduces the activity of key oncogenic signaling transducers and trans-activators for MMP9, including STAT3, NF-κB, and β-catenin. mdpi.comresearchgate.net
Similar inhibitory effects were observed in models of breast cancer. This compound mesylate was found to potently inhibit the formation of "spheres" by breast cancer stem cells (BCSCs), which is an in vitro measure of their self-renewal capacity. oncotarget.com This suggests that this compound may target the subpopulation of cancer cells responsible for tumor initiation and recurrence. oncotarget.com The primary target for these anticancer effects appears to be the dopamine transporter (DAT/SLC6A3). mdpi.comokayama-u.ac.jp
Cancer Model | Cell Line(s) | Key Findings |
Colon Cancer | HCT116 (human), LuM1 (mouse) | Inhibited tumoroid growth, survival, and MMP9 promoter activity; reduced STAT3, NF-κB, and β-catenin signaling. mdpi.comresearchgate.net |
Breast Cancer | HMLER-shEcad | Potently inhibited sphere formation and self-renewal of breast cancer stem cells. oncotarget.com |
In Vivo Animal Research Models
Efficacy Assessment in Animal Models of Parkinsonism
Animal models are crucial for assessing the preclinical efficacy of therapeutic agents for Parkinson's disease. The most widely accepted and utilized models for this purpose are primate models treated with 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP). koreamed.org MPTP is a neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra, thereby replicating the primary pathology and motor symptoms of Parkinson's disease in animals. bmj.com
Various primate species, including macaques, squirrel monkeys, and common marmosets (Callithrix jacchus), are used to create these MPTP-induced models of parkinsonism. koreamed.org These models are considered the gold standard for the preclinical evaluation of anti-parkinsonian drugs because they closely mimic the human condition. koreamed.org
This compound, as an established anti-parkinsonian drug, has demonstrated efficacy in these models. koreamed.org Its therapeutic benefit is attributed to its dual mechanism of action: restoring the balance between cholinergic and dopaminergic systems through muscarinic receptor antagonism and increasing dopamine levels by inhibiting DAT. wikipedia.orgbmj.com The assessment of efficacy in these animal models typically involves the use of clinical rating scales to score parkinsonian symptoms such as tremors, rigidity, and immobility before and after drug administration. koreamed.org While effective for certain symptoms like tremor, its utility can be limited by side effects associated with its anticholinergic activity. bmj.com
Evaluation in Models of Drug-Induced Movement Disorders
This compound has been evaluated in various preclinical models to understand its efficacy in treating drug-induced movement disorders, such as extrapyramidal symptoms (EPS) and tardive dyskinesia (TD). Animal models provide a crucial platform for investigating the neurobiological underpinnings of these disorders and for the initial screening of potential therapeutic agents.
In non-human primate models, which closely mimic human drug-induced movement disorders, this compound has demonstrated efficacy. For instance, in Cebus apella monkeys treated with fluphenazine enanthate, a neuroleptic drug known to induce motor side effects, two distinct syndromes were observed. nih.gov The first, an acute dystonic and parkinsonian-like reaction, could be abolished or prevented with this compound. nih.gov This suggests that the acute extrapyramidal symptoms induced by neuroleptics, which are thought to result from a dopamine deficiency and subsequent acetylcholine excess, can be effectively managed by this compound's anticholinergic activity. scispace.com Studies in squirrel monkeys have further corroborated these findings, showing that anticholinergics like this compound can reverse haloperidol-induced dyskinesias. scispace.com
Rodent models are also widely used to study drug-induced movement disorders. researchgate.net While specific studies focusing solely on this compound's effects in rodent models of tardive dyskinesia are less detailed in the provided results, the general understanding is that anticholinergic agents can be used to treat drug-induced parkinsonism with predominant rigidity. mdpi.com However, it is crucial to note that this compound is generally not recommended for tardive dyskinesia, as it can potentially worsen the symptoms. nih.govdroracle.ai
The table below summarizes key findings from preclinical models evaluating this compound in drug-induced movement disorders.
Model Organism | Inducing Agent | Observed Effect of this compound | Reference |
Cebus apella Monkeys | Fluphenazine enanthate | Abolished or prevented acute dystonic, dyskinetic, and parkinsonian-like reactions. | nih.gov |
Squirrel Monkeys | Haloperidol | Reversed induced dyskinesias. | scispace.com |
General Rodent Models | Neuroleptics | Effective for drug-induced parkinsonism with rigidity. | mdpi.com |
Investigation of Antitumor and Antimetastatic Effects
Recent preclinical research has unveiled a novel and promising therapeutic avenue for this compound: its potential as an anticancer agent. Studies have demonstrated that this compound can suppress tumor growth, reduce the number of circulating tumor cells (CTCs), and inhibit metastasis in preclinical models. nih.govresearchgate.net
In a tumor allograft mouse model using LuM1 cells, this compound administration significantly inhibited primary tumor growth. nih.gov Furthermore, it reduced the number of CTCs and the rate of metastasis to the lungs. nih.gov The proposed mechanism for these antitumor effects involves the direct targeting of the dopamine transporter (DAT/SLC6A3). nih.govresearchgate.net Genetic alterations in SLC6A3, such as amplification, have been correlated with a poor prognosis for cancer patients. nih.govresearchgate.net
In vitro studies using three-dimensional tumoroid models, which more closely mimic in vivo tumors, have further substantiated the anticancer properties of this compound. nih.gov this compound was shown to inhibit tumoroid formation and cancer cell survival. nih.gov Mechanistically, it was found to reduce the activity of key oncogenic signaling transducers and trans-activators, including STAT3, NF-κB, and β-catenin. nih.gov
Furthermore, this compound has been identified as an inhibitor of breast cancer stem cells (BCSCs) both in vitro and in vivo. researchgate.net In cell-based phenotypic screening, this compound and its related compound, deptropine citrate, potently inhibited sphere formation and self-renewal of BCSCs. researchgate.net It was observed that this compound treatment decreased cell subpopulations with high aldehyde dehydrogenase (ALDH) activity and a CD44+/CD24- phenotype, which are characteristic markers of BCSCs. researchgate.net Functional studies suggest that this compound's inhibitory effects on BCSCs may be mediated through acetylcholine receptors, dopamine transporters/receptors, and/or histamine receptors. researchgate.net
The table below summarizes the key findings from preclinical investigations into the antitumor and antimetastatic effects of this compound.
Model | Key Findings | Proposed Mechanism of Action | Reference |
Tumor allograft mouse model (LuM1 cells) | Inhibited tumor growth, reduced circulating tumor cells, and suppressed metastasis. | Direct targeting of dopamine transporter (DAT/SLC6A3) and reduction of pro-tumorigenic factors like STAT3. | nih.govresearchgate.net |
In vitro 3D tumoroid model | Inhibited tumoroid formation and cancer cell survival. | Reduction of oncogenic signaling (STAT3, NF-κB, β-catenin). | nih.gov |
Breast cancer stem cell models (in vitro and in vivo) | Inhibited sphere formation, self-renewal, and tumor-initiating potential of BCSCs. | Inhibition of CSC functions via acetylcholine receptors, dopamine transporters/receptors, and/or histamine receptors. | researchgate.net |
Structure-Activity Relationship (SAR) Studies of this compound Analogues
Structure-Activity Relationship (SAR) Studies of this compound Analogues
Identification of Key Pharmacophoric Features for Receptor Interaction
Structure-activity relationship (SAR) studies have been instrumental in identifying the key molecular features of this compound and its analogues that are crucial for their interaction with various receptors, particularly the dopamine transporter (DAT), histamine H1 receptors, and muscarinic M1 receptors. nih.govnih.gov
The core structure of this compound consists of a tropane ring and a diphenylmethoxy group. drugbank.com The diphenylmethoxy portion of the molecule has been identified as critical for high-affinity binding to the DAT. acs.org SAR studies have shown that this region of the binding site is restricted, with only small halogen substitutions in the para or meta positions of the phenyl rings being well-tolerated. acs.org For instance, the presence of a chlorine substituent in the para position of one of the phenyl rings leads to increased potency for dopamine uptake inhibition. drugbank.com
The tropane ring also plays a significant role in receptor binding. Modifications at the N-8 position of the tropane ring have been a key focus of SAR studies. acs.orgacs.org It has been found that the N-methyl group in this compound can be replaced with substituents of greater steric bulk, which significantly reduces muscarinic receptor binding affinities without necessarily diminishing DAT affinity. nih.gov
For interaction with the histamine H1 receptor, SAR studies have revealed different structural requirements. While smaller substituents on the aromatic rings of the diphenylmethoxy group are generally tolerated for both DAT and H1 receptor binding, for the H1 receptor, substitution on only one of the aromatic rings is preferred. nih.govnih.gov Furthermore, substituents at the 2- and N-positions of the tropane ring, which are preferred for DAT interaction, appear to overlap with essential regions of the histamine H1 receptor, suggesting that modifications at these positions could enhance selectivity. nih.govnih.gov
Rational Design of this compound Derivatives with Enhanced Selectivity
A primary goal of SAR studies on this compound has been the rational design of derivatives with enhanced selectivity for the dopamine transporter (DAT) over other receptors, such as muscarinic M1 and histamine H1 receptors. nih.govacs.orgacs.org This is driven by the desire to develop compounds with a more favorable pharmacological profile, potentially as treatments for conditions like cocaine abuse, without the side effects associated with anticholinergic and antihistaminic activity. nih.govacs.orgacs.org
A key strategy in achieving enhanced selectivity has been the modification of the N-substituent on the tropane ring. acs.org By replacing the N-methyl group of this compound with other N-alkyl or arylalkyl substituents (e.g., n-butyl, allyl, benzyl, 3-phenylpropyl), a separation of binding affinities for the DAT versus muscarinic m1 receptors has been successfully achieved. acs.org These modifications often lead to a significant reduction in muscarinic receptor affinity while maintaining or even increasing DAT affinity. nih.gov
Another approach has been the introduction of heteroatom substitutions at the tropane N-8 position. acs.orgacs.org This strategy was guided by comparative molecular field analysis (CoMFA) and aimed at designing dopamine uptake inhibitors with favorable lipophilicities for drug development. acs.orgacs.org Many of the resulting analogues displayed high DAT affinity and selectivity, along with potent inhibition of dopamine uptake and lower lipophilicity. acs.orgacs.org
The table below provides examples of rationally designed this compound derivatives and their selectivity profiles.
Derivative | Modification | Selectivity Profile | Reference |
N-(4-phenyl-n-butyl)-3α-(bis[4-fluorophenyl]methoxy)tropane | N-arylalkyl substitution | High DAT selectivity, devoid of cocaine-like behaviors | acs.org |
Various N-substituted analogues (n-butyl, allyl, benzyl, etc.) | Replacement of N-methyl group | Reduced muscarinic M1 receptor affinity, maintained DAT affinity | acs.org |
Analogues with heteroatom substitutions at tropane N-8 | Heteroatom substitution | High DAT affinity and selectivity, lower lipophilicity | acs.orgacs.org |
Molecular Modeling and Computational Analysis of Ligand-Target Interactions
Molecular modeling and computational analysis have provided significant insights into the interactions between this compound analogues and their molecular targets, particularly the dopamine transporter (DAT). nih.govportlandpress.com These in silico approaches, often combined with site-directed mutagenesis, have helped to characterize the binding site and understand the molecular basis for the unique pharmacological profiles of these compounds. nih.gov
Computational docking studies, using homology models of the DAT based on the structure of the bacterial homologue LeuT, have suggested that the binding site for this compound overlaps with the substrate binding pocket for dopamine. nih.gov This supports a classical competitive binding mode. nih.gov These models have been validated by site-directed mutagenesis experiments, where mutations of residues within the binding pocket resulted in decreased affinity for this compound and its analogues. nih.gov
Molecular modeling has also been used to explain the differential effects of various substituents on binding affinity. For example, the analysis of a fluorine-substituted this compound analogue, JHW007, suggested a putative polar interaction with Asn157, which helped to determine its likely binding pose. nih.gov This analysis also positioned the other phenyl ring in close proximity to specific residues in a transmembrane segment, and mutations of these residues supported the predicted orientation. nih.gov
Furthermore, comparative molecular field analysis (CoMFA) has been employed to develop 3D-QSAR models for this compound analogues. acs.orgacs.org These models have provided valuable insights into the structural features required for optimal binding to the DAT and have guided the rational design of new derivatives with improved properties. acs.orgacs.org
Neurobiological and Cognitive Impact Research of Benztropine
Anticholinergic Burden and Cognitive Function Studies
The cholinergic system is integral to human cognition, and the blockade of muscarinic receptors by medications like benztropine has been linked to significant cognitive impairments. mdedge.com The cumulative effect of one or more medications with anticholinergic properties is referred to as the anticholinergic burden. Studies have shown that a higher anticholinergic burden is associated with a greater risk of cognitive decline. mdedge.comnih.gov Each anticholinergic medication a patient takes may increase the risk of cognitive impairment by 46% over a six-year period. nih.gov
Research on Impairment of Long-Term Memory and Free Recall
A consistent finding across numerous studies is the detrimental effect of this compound on long-term memory and free recall. Research supports the hypothesis that drugs that diminish cholinergic transmission impair the storage of new information into long-term memory. nih.gov
A double-blind, crossover trial involving 60 healthy volunteers demonstrated that this compound impaired free recall. nih.govthe-hospitalist.org This finding is further substantiated by a systematic review of studies on patients with schizophrenia, which found a negative correlation between high anticholinergic load and recall memory impairment. frontiersin.org Specifically, one study noted that a high anticholinergic load had a statistically significant negative effect on recent or working memory, as measured by a free recall test. frontiersin.org Another study found that an increase in the pharmacological equivalent of this compound was associated with a significant decrement in memory performance. psychiatryonline.org
Study Design | Population | Key Finding on Long-Term Memory/Free Recall | Citation |
Double-Blind Crossover Trial | 60 Healthy Volunteers | This compound impaired free recall. | nih.govthe-hospitalist.org |
Systematic Literature Review | Patients with Schizophrenia | High anticholinergic burden was associated with impaired recall memory. | frontiersin.org |
Cross-Sectional Study | Patients with Schizophrenia | High anticholinergic load negatively impacted recent memory (free recall). | frontiersin.org |
Neuropsychological Study | 106 Clinically Stable Schizophrenia Patients | Increasing this compound equivalent dose led to a significant decrease in memory performance. | psychiatryonline.org |
Effects on Time Perception and Cognitive Processing Speed
This compound has been shown to distort the perception of time. In the same double-blind crossover trial mentioned previously, this compound was found to impair the perception of time in healthy volunteers. nih.govthe-hospitalist.org This suggests that the cholinergic system plays a role in our internal clock and that this compound's anticholinergic action interferes with this function.
Furthermore, a high anticholinergic burden has been associated with a decline in processing speed. frontiersin.org One study involving clinically stable patients with schizophrenia found that higher doses of this compound correlated with worse performance on tasks measuring motor speed. frontiersin.org Another cross-sectional analysis identified that a higher anticholinergic burden was associated with impairments in motor speed domains, among other cognitive functions. the-hospitalist.org
Impact on Working Memory and Prefrontal Cortex-Mediated Tasks
The prefrontal cortex, a brain region crucial for executive functions and working memory, is sensitive to the effects of anticholinergic drugs. The blockade of muscarinic receptors has been linked to impairments in working memory and tasks mediated by the prefrontal cortex. mdedge.com
Research in patients with schizophrenia has shown that a high anticholinergic burden is associated with lower brain activity in the frontoparietal network, which is a key hub for cognitive control, leading to poorer performance on working memory tasks. frontiersin.org However, some studies have reported no significant effect of anticholinergic load on working memory. psychiatryonline.org
Interestingly, research on this compound analogs has yielded different results. One study found that a this compound analog, AHN 2-005, actually improved performance on a prefrontal cortex-dependent spatial working memory task in rats. nih.govresearchgate.net This suggests that specific modifications to the this compound molecule could potentially separate its therapeutic effects from its cognitive-impairing properties.
Cognitive Vulnerability in Specific Patient Populations (e.g., Schizophrenia, Geriatric)
The cognitive side effects of this compound are more pronounced in certain vulnerable populations, such as individuals with schizophrenia and older adults. mdedge.com Patients with schizophrenia already experience cognitive deficits as a core feature of their illness, and the addition of an anticholinergic medication like this compound can further exacerbate these impairments, making daily life more challenging. psychiatrictimes.com
Studies have consistently shown that a higher anticholinergic burden in patients with schizophrenia is linked to worse cognitive performance across various domains, including memory, attention, and executive function. mdedge.comthe-hospitalist.org Discontinuing anticholinergic treatment in this population has been found to lead to significant improvements in cognitive scores. mdedge.com
Geriatric patients are also particularly susceptible to the cognitive-impairing effects of anticholinergic drugs. nih.govpocn.compsychiatrist.com The long-term use of this compound in older adults raises significant safety concerns due to the increased risk of cognitive impairment. pocn.compsychiatrist.com
Psychiatric and Behavioral Neuropharmacological Investigations
Beyond its impact on cognition, this compound's neuropharmacological properties can also influence psychiatric symptoms and behavior.
Exacerbation of Psychotic Symptoms in Susceptible Individuals
There is evidence to suggest that this compound can worsen pre-existing psychotic symptoms in susceptible individuals. nih.govhres.ca This may be due to its indirect dopamine agonist effects in the limbic system. nih.gov By blocking muscarinic receptors, anticholinergic drugs can inhibit the reuptake and storage of dopamine, which may contribute to euphoric and hallucinogenic effects and potentially exacerbate psychosis. nih.gov
While some research suggests that anticholinergics might modestly improve negative symptoms of schizophrenia, there is also a clear risk of worsening positive psychotic symptoms. nih.govwho.int In some cases, increased doses of antiparkinsonian drugs like this compound can precipitate a toxic psychosis, characterized by confusion, disorientation, and hallucinations. hres.ca
Risk Assessment of Toxic Psychosis and Delirium Induction
Research has identified that this compound carries a risk of inducing significant psychiatric effects, including toxic psychosis and delirium. aap.orgwisconsin.gov These effects are primarily linked to the compound's potent anticholinergic properties, specifically the antagonism of muscarinic receptors in the central nervous system. aap.org Clinical investigations and case reports have shown that symptoms can range from confusion, disorientation, and memory impairment to vivid visual hallucinations. nih.govfda.gov
The onset of these psychiatric manifestations is variable, with some reports indicating hallucinations and psychosis appearing as soon as 45 minutes after administration, while in other cases, they may develop after several months of treatment. aap.org Studies have noted that these adverse psychiatric effects are generally reversible upon discontinuation of the drug. aap.org
Certain populations have been identified as being at higher risk. Research suggests that elderly patients (over 60 years of age) and those with pre-existing mental disorders are more susceptible to developing this compound-induced toxic psychosis and delirium. aap.orgwisconsin.govfda.gov The strong anticholinergic action of this compound can exacerbate underlying mental symptoms or precipitate a psychotic episode, particularly when used to treat extrapyramidal symptoms caused by neuroleptic medications like phenothiazines. wisconsin.govfda.gov A 1986 report described two cases where patients developed a psychotic syndrome that met the DSM-III criteria for delirium within one to two days of starting this compound to treat haloperidol-induced side effects. nih.gov The symptoms subsided after the this compound was stopped. nih.gov
Factor | Description | Source(s) |
Mechanism | Antagonism of central muscarinic receptors. | aap.orgnih.gov |
Symptoms | Confusion, disorientation, memory impairment, visual hallucinations, delirium, exacerbation of pre-existing psychosis. | aap.orgwisconsin.govfda.gov |
High-Risk Groups | Elderly patients (>60 years), patients with pre-existing mental disorders. | aap.orgwisconsin.gov |
Context of Onset | Often occurs when used to treat drug-induced extrapyramidal symptoms. | nih.govfda.gov |
Reversibility | Symptoms are typically reversible upon discontinuation of this compound. | aap.org |
Modulation of Arousal and Affective States
This compound's impact on arousal and affective states is complex, with research showing varied effects depending on the context and model studied. The compound possesses both anticholinergic and antihistaminic properties, both of which can influence brain functions related to arousal, cognition, and mood. drugs.com
A 2022 study investigating a model of comorbid post-traumatic stress and alcohol use disorder in rodents found that this compound could modulate hyperarousal. nih.gov In stressed male and female models, this compound administration led to a reduction in startle responses, a key indicator of hyperarousal. nih.gov The same study also observed a decrease in aggressive behaviors in stressed females treated with this compound. nih.gov However, the study noted contrasting effects in unstressed models, where this compound appeared to increase anxiety-like behaviors, suggesting its effects on affective states are highly dependent on pre-existing stress conditions. nih.gov
Conversely, a human study evaluating this compound's ability to block cocaine's effects in recreational users found different results. researchgate.net In this clinical setting, this compound administered alone did not produce any significant changes on measures of arousal, anxiety, or mood. researchgate.net It also failed to alter the increases in vigor, elation, and arousal induced by cocaine administration. researchgate.net This highlights a potential discrepancy between findings in animal models of specific pathologies and studies in healthy human volunteers. The histaminergic system, which this compound acts on, is known to modulate a wide range of behaviors including arousal, sleep-wakefulness, and emotional states. drugs.comresearchgate.net
Study Model | Key Findings on Arousal and Affect | Source(s) |
Rodent (PTSD/Alcohol Use Disorder) | Reduced hyperarousal (startle response) in stressed subjects. | nih.gov |
Reduced aggressive bouts in stressed female subjects. | nih.gov | |
Increased anxiety-like behavior in unstressed subjects. | nih.gov | |
Human (Healthy Volunteers) | No significant effect on arousal, anxiety, or mood when given alone. | researchgate.net |
Did not block cocaine-induced increases in arousal or positive mood. | researchgate.net |
Neuroendocrine System Interactions Research
Investigation of Prolactin Response Modulation (e.g., in Antipsychotic Co-administration)
Research into this compound's interaction with the neuroendocrine system has focused on its ability to modulate prolactin levels, particularly when co-administered with antipsychotic drugs. Antipsychotics, especially first-generation agents like haloperidol, are known to increase prolactin secretion by blocking dopamine D2 receptors in the tuberoinfundibular pathway. umich.eduresearchgate.net Since this compound is often prescribed to counteract the motor side effects of these antipsychotics, its influence on this hormonal response is of clinical interest.
A key study investigated the interaction between cholinergic and dopaminergic systems in regulating prolactin by co-administering this compound with the antipsychotic haloperidol to normal male volunteers. nih.govresearchgate.net The research found that this compound had no significant effect on basal prolactin secretion when administered alone. researchgate.net However, when co-administered with haloperidol, this compound significantly delayed the acute prolactin response. nih.gov The peak prolactin increase stimulated by haloperidol was blunted in the initial phase (30-60 minutes) in the presence of this compound. nih.gov
Condition | Prolactin Response (Time Course) | Key Finding | Source(s) |
Haloperidol Alone | Rapid increase in prolactin levels within 30-60 minutes. | Standard D2 blockade response. | nih.gov |
Haloperidol + this compound | Significantly delayed acute prolactin response (at 30, 45, and 60 min). | Suggests modest cholinergic-dopaminergic antagonism. | nih.gov |
Prolactin levels achieved were similar to haloperidol alone between 90-120 minutes. | The overall response is not ultimately inhibited, only delayed. | nih.gov | |
This compound Alone | No effect on basal prolactin secretion. | Cholinergic blockade alone does not drive prolactin release. | researchgate.net |
Pharmacovigilance and Drug-drug Interaction Research of Benztropine
Mechanisms of Pharmacodynamic Interactions
Pharmacodynamic interactions involve the effects of one drug on the mechanism of action of another. With benztropine, these interactions primarily stem from its anticholinergic and antihistaminic properties, which can lead to additive, synergistic, or antagonistic effects when combined with other medications.
A primary concern in the pharmacovigilance of this compound is its potential for additive anticholinergic effects when co-administered with other drugs that share this property. This can heighten the risk of adverse effects such as dry mouth, blurred vision, constipation, and urinary retention. In more severe instances, it can lead to confusion, delirium, or paralytic ileus.
Medications that can produce additive anticholinergic effects with this compound include:
Antihistamines
Phenothiazines
Tricyclic antidepressants
Amantadine
Muscle relaxants
Certain antiarrhythmics like disopyramide and quinidine
Notably, there have been reports of fatal paralytic ileus in patients taking anticholinergic antiparkinsonism drugs, such as this compound, in conjunction with phenothiazines and/or tricyclic antidepressants.
This compound's mechanism of action is directly contrary to that of cholinesterase inhibitors. While cholinesterase inhibitors work to increase the levels of acetylcholine, this compound blocks its action. This pharmacodynamic antagonism can reduce the effectiveness of cholinesterase inhibitors like donepezil, galantamine, and rivastigmine. Therefore, when these drugs are used concurrently, there should be careful monitoring for a decreased response to either medication.
The interaction between this compound and neuroleptic (antipsychotic) medications is multifaceted. While this compound is frequently prescribed to counteract the extrapyramidal side effects of these drugs, their combined use can lead to synergistic effects. Many neuroleptics also possess anticholinergic properties, which can result in additive adverse effects when taken with this compound.
Furthermore, for individuals with existing mental health conditions, using this compound to manage drug-induced extrapyramidal symptoms from medications like phenothiazine derivatives can sometimes worsen their psychiatric symptoms. Close observation is recommended when initiating or adjusting the dose of this compound in this patient population.
The following table details some of the neuroleptics that exhibit synergistic effects with this compound, frequently leading to increased anticholinergic side effects.
Neuroleptic | Type of Interaction | Potential Outcome |
Chlorpromazine | Pharmacodynamic Synergism | Additive anticholinergic adverse effects |
Clozapine | Pharmacodynamic Synergism | Additive anticholinergic adverse effects |
Haloperidol | Pharmacodynamic Synergism | Additive anticholinergic adverse effects |
Quetiapine | Pharmacodynamic Synergism | Additive anticholinergic adverse effects |
Risperidone | Pharmacodynamic Synergism | Additive anticholinergic adverse effects |
Antagonistic Interactions with Cholinesterase Inhibitors
Research on Clinically Significant Drug Interactions
In addition to the common pharmacodynamic interactions, research has highlighted other important drug interactions with this compound.
This compound is known to bind with high affinity to the dopamine transporter (DAT). This action is integral to its therapeutic effect but can interfere with diagnostic procedures that use DAT imaging, such as DaTscan. The presence of this compound can lead to a false-positive result by blocking the binding of the imaging agent. Therefore, it is often recommended to discontinue this compound for a period before undergoing a DaTscan to avoid interference.
Strategies for Managing Polypharmacy in this compound-Treated Patients
The potential for numerous drug-drug interactions makes careful management of polypharmacy essential for patients taking this compound.
Comprehensive Medication Review: Before starting this compound, a thorough review of all current medications, including over-the-counter drugs, is crucial.
Monitoring for Additive Effects: When this compound is used with other anticholinergic drugs, patients should be closely monitored for signs of toxicity. This includes being watchful for gastrointestinal issues, as delayed gastric emptying can increase the risk of irritation from other medications, such as solid forms of potassium chloride.
Patient Education: Patients should be advised to report any new or worsening symptoms, such as confusion, urinary difficulties, or constipation, to their healthcare provider.
Dose Adjustments: It may be necessary to adjust the dosage of either this compound or the interacting drug. For example, this compound can potentiate the effects of levodopa, which may require a dose reduction of the latter.
Considering Alternatives: For high-risk individuals, such as the elderly or those with cognitive impairments, alternatives with a lower anticholinergic profile should be considered.
Regular Re-evaluation: The continued need for this compound should be regularly assessed, especially in patients on long-term antipsychotic therapy, to ensure it is being used at the minimum effective dose and for the appropriate indication. Research indicates that this compound is often prescribed for longer than the recommended three months, increasing the risk of side effects, particularly in older adults.
Research on Benztropine's Misuse Potential and Abuse Liability
Neurobiological Mechanisms Underlying Psychotropic Effects
Benztropine's psychotropic effects are primarily attributed to its dual action on the cholinergic and dopaminergic systems. patsnap.com It functions as a potent antagonist of muscarinic acetylcholine receptors, which contributes to its primary therapeutic effects but also to its potential for misuse. ontosight.ai By blocking these receptors in the central nervous system, this compound can induce effects such as euphoria. longdom.orgnih.gov
Furthermore, this compound inhibits the reuptake of dopamine by blocking the dopamine transporter (DAT). patsnap.comdrugbank.com This action increases the concentration of dopamine in the synapse, which is a mechanism shared by many psychostimulant drugs with high abuse potential. wikipedia.org The elevation of extracellular dopamine levels is linked to the reinforcing and potentially addictive properties of various substances. wikipedia.orgbiorxiv.org Some researchers hypothesize that this indirect dopamine agonist activity in the limbic system may explain its misuse potential. researchgate.netresearchgate.net this compound's structural similarity to both atropine and diphenhydramine contributes to its anticholinergic and antihistaminic effects, respectively. patsnap.com
Comparative Behavioral Analysis with Classical Psychostimulants and Atypical Dopamine Transporter Inhibitors
This compound is classified as an atypical dopamine transporter (DAT) inhibitor. biorxiv.orgmdpi.com Unlike classical psychostimulants such as cocaine, which are also DAT inhibitors, atypical inhibitors like this compound exhibit a different behavioral profile and lower abuse liability. wikipedia.orgnih.govacs.org
The distinction in behavioral effects between typical and atypical DAT inhibitors is thought to be related to how they interact with the dopamine transporter. Cocaine is believed to stabilize the DAT in an outward-facing conformation, while atypical inhibitors like this compound favor a less outward-open or inward-facing conformation. biorxiv.orgnih.govacs.org This difference in conformational binding may underlie the reduced psychostimulant and reinforcing effects of this compound compared to classical psychostimulants.
Table 1: Comparative Behavioral and Neurochemical Effects
Feature | This compound (Atypical DAT Inhibitor) | Cocaine (Classical Psychostimulant) |
---|---|---|
Primary Mechanism | Dopamine Transporter (DAT) Inhibition, Muscarinic Receptor Antagonism drugbank.com | Dopamine Transporter (DAT) Inhibition biorxiv.org |
DAT Conformation | Prefers less outward-open conformations nih.govacs.org | Stabilizes outward-facing conformation biorxiv.orgacs.org |
Psychostimulant Effects | Reduced compared to cocaine biorxiv.org | Potent wikipedia.org |
Reinforcing Effects | Low abuse liability nih.govnih.gov | High abuse potential wikipedia.org |
Locomotor Activity | Does not stimulate activity to the same level as cocaine nih.gov | Significant increase in locomotor activity |
Subjective Effects | Can induce euphoria nih.govmdpi.com | Intense euphoria wikipedia.org |
Clinical Presentation and Research on Anticholinergic Toxidromes in Misuse Cases
The misuse of this compound, often at high doses, can lead to the development of an anticholinergic toxidrome. nih.govmentalhealth.com This clinical syndrome results from the widespread blockade of muscarinic receptors. The presentation of an anticholinergic toxidrome from this compound misuse involves a combination of central and peripheral symptoms.
Central nervous system effects are prominent and can include altered mental status, confusion, delirium, agitation, and hallucinations (both visual and auditory). ontosight.ainih.govmedscape.comdynamed.comtexas.gov In severe cases, seizures and coma can occur. mentalhealth.commedscape.com
Peripheral symptoms are also a key feature of the toxidrome. These manifest as dry skin and mucous membranes, flushing, elevated body temperature (fever), and mydriasis (dilated pupils) with blurred vision. medscape.comdynamed.com Cardiovascular effects typically include sinus tachycardia. nih.govmedscape.com Other common findings are decreased bowel sounds, which can lead to constipation or functional ileus, and urinary retention. researchgate.netmedscape.comdynamed.com
Research based on case reports and systematic reviews has documented these toxidromes in individuals misusing this compound, often in combination with other substances. researchgate.netnih.gov The route of administration in misuse cases is predominantly oral. researchgate.netnih.gov
Table 2: Clinical Manifestations of Anticholinergic Toxidrome in this compound Misuse
System | Clinical Presentation |
---|---|
Central Nervous System | Altered mental status, confusion, delirium, agitation, anxiety, paranoia, hallucinations (visual and auditory), drowsiness, amnesia, seizures, coma researchgate.netnih.govmentalhealth.commedscape.comdynamed.com |
Peripheral Nervous System | Dry skin and mucous membranes, flushing, mydriasis (dilated pupils), blurred vision, decreased bowel sounds, constipation, urinary retention researchgate.netnih.govmedscape.comdynamed.com |
Cardiovascular | Sinus tachycardia, hypertension nih.govmedscape.com |
General | Fever, hot and flushed skin mentalhealth.commedscape.com |
Musculoskeletal | Ataxia, muscle weakness researchgate.netnih.govmentalhealth.com |
Methodological Approaches for Identifying and Monitoring Misuse in Clinical Settings
Identifying and monitoring this compound misuse in clinical settings requires a multi-faceted approach, as misuse may not always be readily apparent. bmj.com Clinicians should be vigilant, particularly when treating patients with a history of substance use disorders or those with severe mental illnesses like schizophrenia, as this population has a higher reported prevalence of anticholinergic misuse. researchgate.netthe-hospitalist.orgmdpi.com
Key indicators that may suggest misuse include patients requesting early refills, reporting lost prescriptions, or seeking prescriptions from multiple providers. bmj.combpac.org.nz An increase in the frequency or dose of the medication requested by the patient without a clear clinical indication should also raise suspicion. bmj.com Patients may also feign extrapyramidal symptoms to obtain prescriptions for anticholinergic medications. longdom.orgbmj.com
Direct questioning and routine screening for substance use can be effective tools. bpac.org.nzbpac.org.nz This includes asking about the use of non-prescribed medications. Monitoring for the clinical signs of anticholinergic toxicity, even in a milder form, can also be an indicator of misuse. bmj.com
In a broader sense, developing practice-level policies for prescribing and monitoring controlled or potentially misused substances can be beneficial. bpac.org.nz This could involve strategies like more frequent dispensing intervals and clear documentation of the rationale for the prescription. bpac.org.nzbpac.org.nz Regular monitoring of patients prescribed antipsychotics for drug-induced movement disorders is essential, as this is a primary reason for this compound prescription. psychiatrist.com
Special Patient Populations in Benztropine Research
Geriatric Research Considerations
The use of benztropine in older adults necessitates careful consideration due to age-related physiological changes that can amplify the drug's effects.
Increased Sensitivity to Anticholinergic Effects in Older Adults
Elderly patients are generally more sensitive to anticholinergic drugs like this compound and may experience more intense responses. nih.gov This heightened sensitivity is attributed to several age-related factors, including increased permeability of the blood-brain barrier, a reduction in cholinergic receptors in the brain, and less efficient hepatic and renal function. nih.gov Consequently, the anticholinergic properties of this compound can lead to a range of adverse effects, from dry mouth to more severe issues like confusion and hallucinations. nih.govmedscape.com The American Geriatrics Society Beers criteria list oral this compound as a potentially inappropriate medication for treating Parkinson's disease in geriatric patients. nih.gov Research indicates that long-term use of this compound is associated with concerning side effects in the elderly, such as cognitive impairment, severe constipation, blurred vision, dry mouth, urinary retention, and heart rhythm disturbances. psychiatrist.com
Cognitive Vulnerability and Associated Risks
A significant concern with this compound use in the geriatric population is its potential to impair cognitive function. pocn.com Anticholinergic medications can cause or worsen confusion, particularly in elderly individuals or those with pre-existing cognitive deficits. Studies have shown an association between the cumulative use of anticholinergic drugs and poorer performance in cognitive domains such as processing speed. nih.gov The cognitive effects of these drugs may not always be reversible, especially with long-term use. frontiersin.org Furthermore, the use of anticholinergics in older adults has been linked to an increased risk of falls and a higher incidence of dementia and Alzheimer's disease. nih.gov
Pediatric Research Considerations
The use of this compound in children requires caution due to their increased sensitivity to its anticholinergic effects. nih.gov this compound is contraindicated in children under the age of three. nih.govaap.org For children over three, it should be used with caution, and the dosage must be determined by a physician. mayoclinic.orgrxlist.com Health Canada has approved this compound for children and adolescents aged 3 and older for treating movement side effects caused by antipsychotic medications. keltymentalhealth.ca The typical dosage for children over three is based on their weight. hres.ca
Research in Patients with Specific Comorbidities (e.g., Glaucoma, Urinary Retention)
The use of this compound is contraindicated in patients with angle-closure glaucoma because it can cause mydriasis (pupil dilation) and cycloplegia (paralysis of the ciliary muscle of the eye), which can lead to a significant increase in intraocular pressure. nih.govmentalhealth.com While some studies did not find that this compound triggered acute angle-closure glaucoma (AACG), caution is still advised. nih.govbiomedres.us
Patients with a history of urinary retention, bladder obstruction, or prostatic hypertrophy should use this compound with caution. nih.govmentalhealth.com The anticholinergic effects of the drug can exacerbate these conditions and may cause painful or difficult urination. mayoclinic.orghres.ca Research indicates that antiparkinsonian agents, including this compound, can cause urinary retention. researchgate.net
Pregnancy and Lactation: Research Gaps and Safety Considerations
There is limited data on the use of this compound during pregnancy and lactation, leading to a need for more research to establish its safety profile in these populations.
The effects of this compound during pregnancy and labor are largely unknown. nih.gov Animal studies have shown potential risks, but human studies are not available or are inconclusive. rxlist.com One surveillance study suggested a possible link between first-trimester exposure to this compound and cardiovascular defects in newborns, but this requires confirmation. doctorlib.org There have also been reports of paralytic ileus in newborns exposed to a combination of this compound and chlorpromazine near term. medscape.comdoctorlib.org
There is no information available on the presence of this compound in human breast milk or its effects on a breastfed infant. motherfigure.com While it is generally believed that single doses are unlikely to interfere with breastfeeding, long-term use might potentially reduce milk production. motherfigure.com Due to the lack of data, it is often recommended to use this compound with caution during breastfeeding and to monitor the infant for any adverse effects. mayoclinic.orgrxlist.com
Future Directions and Emerging Avenues in Benztropine Research
Development of Novel Benztropine Analogues with Improved Receptor Selectivity and Reduced Side Effect Profile
A significant focus of future research is the development of novel this compound analogues with enhanced receptor selectivity to minimize side effects. This compound's therapeutic effects in Parkinson's disease are primarily attributed to its antagonism of muscarinic acetylcholine receptors, which helps to rebalance the dopamine and acetylcholine systems in the brain. parkinsonsnewstoday.com However, its affinity for other receptors, such as histamine receptors, contributes to its side effect profile. drugbank.com
Researchers are actively designing and synthesizing new this compound derivatives with structural modifications aimed at improving affinity and selectivity for the dopamine transporter (DAT) while reducing affinity for muscarinic M1 receptors. nih.gov The goal is to create compounds that retain the therapeutic benefits of this compound while minimizing adverse effects like cognitive impairment, dry mouth, and blurred vision. nih.govmsdiscovery.org
One approach involves the para-substitution of a fluoro-group on the phenyl rings of this compound and replacing the N-methyl group with a bulkier substituent. nih.gov These modifications have been shown to enhance affinity and selectivity for the dopamine transporter over serotonin and norepinephrine transporters and significantly reduce affinity for muscarinic M1 receptors. nih.gov For instance, the N-methylated analogue of 3α-[bis(4'-fluorophenyl)methoxy]tropane demonstrated a significantly higher affinity for the dopamine transporter than this compound, though it retained high affinity for muscarinic receptors. acs.org By substituting the N-methyl group with other N-alkyl or arylalkyl substituents, a separation of binding affinities for the dopamine transporter versus muscarinic m1 receptors was achieved. acs.org
Another promising area is the development of analogues as potential substitute therapeutics for cocaine abuse. nih.gov These analogues are potent dopamine uptake inhibitors with reduced cocaine-like behavioral effects and low preclinical abuse potential. nih.gov The ideal candidate would have high selectivity for DAT, a slow onset of action, a reduced magnitude of dopamine elevation compared to cocaine, and a long duration of action. nih.gov
Table 1: Comparison of this compound and Novel Analogues
Compound | Primary Target(s) | Key Structural Modification(s) | Desired Outcome |
This compound | Muscarinic Acetylcholine Receptors, Histamine H1 Receptors, Dopamine Transporter | Tropane ring with diphenylmethoxy group | Management of Parkinsonism and extrapyramidal symptoms |
GA2-50 | Dopamine Transporter (high selectivity) | Para-fluoro substitution on phenyl rings, bulky N-substitution | Potential substitute medication for cocaine abuse with reduced side effects |
N-substituted 3α-[bis(4'-fluorophenyl)methoxy]tropane analogues | Dopamine Transporter | N-alkyl or arylalkyl substitutions | Increased potency and selectivity for DAT, potential for treating disorders affecting the dopamine transporter |
Application of Precision Medicine Approaches to this compound Therapy
The concept of precision medicine, which tailors medical treatment to the individual characteristics of each patient, holds significant promise for optimizing this compound therapy. propharmaresearch.com This approach could help predict a patient's response to treatment and their susceptibility to adverse effects, leading to more personalized and effective therapeutic strategies. theinsightpartners.com
Pharmacogenomics, the study of how genes affect a person's response to drugs, is a key component of precision medicine. propharmaresearch.com Identifying genetic variations that influence this compound metabolism and receptor binding could help in determining the optimal dosage for individual patients, thereby maximizing efficacy and minimizing side effects.
Furthermore, the identification of biomarkers, such as specific genetic markers or patterns of brain activity, could help stratify patients into groups that are more likely to respond favorably to this compound. propharmaresearch.com This would allow clinicians to select the most appropriate treatment for each patient from the outset, avoiding a trial-and-error approach. For example, personalized treatment paradigms could be developed for specific patient populations with Parkinson's disease or drug-induced movement disorders. theinsightpartners.com
Integration of Advanced Neuroimaging Techniques in Understanding this compound's Central Effects
Advanced neuroimaging techniques are poised to revolutionize our understanding of how this compound affects the central nervous system. preprints.org Techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) can be used to visualize and quantify the binding of this compound and its analogues to specific receptors in the living brain, such as the dopamine transporter. mdpi.comsnmjournals.org
Dopamine Transporter (DAT) imaging, in particular, is a valuable tool for diagnosing and differentiating Parkinsonian syndromes. mdpi.comnih.gov By using radiotracers that bind to DAT, researchers can assess the integrity of the dopaminergic system and monitor the effects of this compound on dopamine reuptake. researchgate.net This can provide objective evidence of treatment efficacy and help in dose optimization.
Functional Magnetic Resonance Imaging (fMRI) is another powerful tool that can shed light on this compound's central effects. preprints.org By measuring changes in blood flow and oxygenation, fMRI can reveal how this compound modulates brain activity in networks related to motor control and cognition. preprints.org This information can help to explain the therapeutic effects and side effects of the drug at a systems level.
The integration of these advanced neuroimaging techniques will not only enhance our understanding of this compound's mechanism of action but also provide valuable biomarkers for predicting treatment response and monitoring disease progression. preprints.org
Long-Term Outcome Studies and Quality of Life Assessments in Diverse Patient Cohorts
While this compound has been used for decades, there is a need for more comprehensive long-term outcome studies to evaluate its efficacy and impact on the quality of life in diverse patient populations. thekingsleyclinic.comresearchgate.net Much of the existing research has focused on short-term symptom control, with less attention paid to the long-term consequences of treatment. researchgate.net
Quality of life assessments should be an integral part of these long-term studies. researchgate.net Standardized scales can be used to measure the impact of this compound on various aspects of a patient's life, including physical functioning, social engagement, and emotional well-being. researchgate.net Studies have shown that discontinuing anticholinergic medications in some patients can lead to improvements in quality of life and cognition. nih.gov
A retrospective claims analysis of over 112,000 patients who initiated this compound treatment revealed that more than half used the medication for longer than the recommended three months, raising safety concerns, especially for older adults. researchgate.netpocn.com These findings underscore the need for better education and adherence to evidence-based guidelines to improve patient outcomes. pocn.com
Further Exploration of this compound Repurposing in Non-Neurological Conditions
Drug repurposing, the process of finding new uses for existing drugs, is a rapidly growing area of research. researchgate.net this compound, with its well-established safety profile and known mechanisms of action, is an attractive candidate for repurposing in non-neurological conditions.
Emerging research suggests that this compound may have therapeutic potential in oncology. researchgate.net Studies have shown that this compound can suppress tumor growth, inhibit the migration and invasion of metastatic cancer cells, and reduce the number of circulating tumor cells in preclinical models. mdpi.com These anticancer effects appear to be mediated, at least in part, by its action on the dopamine transporter and the reduction of key pro-tumorigenic factors. mdpi.com
In addition to cancer, this compound has been investigated for its potential to promote remyelination in diseases like multiple sclerosis. msdiscovery.org In preclinical models, this compound was found to promote the maturation of oligodendrocyte precursor cells into myelin-producing cells, leading to significant remyelination and functional recovery. msdiscovery.org This effect is thought to be mediated through its interaction with M1 and M3 muscarinic receptors on these cells. msdiscovery.orgwikipedia.org
Further research is needed to fully explore the therapeutic potential of this compound and its analogues in these and other non-neurological conditions. These efforts could lead to the development of new and unexpected treatments for a wide range of diseases.
Q & A
Q. What techniques control for off-target effects when studying this compound’s receptor interactions?
- Methodological Answer: Employ selective inhibitors (e.g., haloperidol for D2 receptors) in competitive binding assays. Compare effects on homologous proteins (e.g., FKBP52 vs. FKBP51) to confirm specificity. Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics and rule out nonspecific interactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.